Dextrothyroxine

Vue d'ensemble

Description

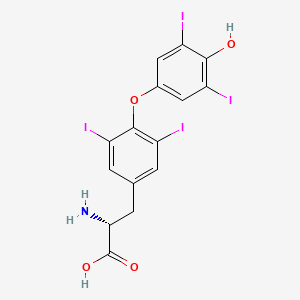

Dextrothyroxine, also known by the trade name Choloxin, is a dextrorotary isomer of thyroxine . It was researched as a cholesterol-lowering drug but was discontinued due to cardiac side-effects . It increases hepatic lipase which in turn improves utilization of triglycerides and decreases levels of lipoprotein (a) in blood serum .

Molecular Structure Analysis

Dextrothyroxine has a molecular formula of C15H11I4NO4 . Its molar mass is 776.874 g·mol −1 . The structure of Dextrothyroxine can be represented by the SMILES stringO=C (O) [C@H] (N)Cc2cc (I)c (Oc1cc (I)c (O)c (I)c1)c (I)c2 . Physical And Chemical Properties Analysis

Dextrothyroxine has a molecular weight of 776.87 and a chemical formula of C15H11I4NO4 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Hyperlipidemia Treatment

D-Thyroxine has been used in the treatment of hyperlipidemia. It acts primarily in the liver to stimulate the formation of low-density lipoprotein (LDL) and significantly increases the catabolism of LDL . This process leads to increased excretion of cholesterol and bile acids into the feces, resulting in a reduction of serum cholesterol and LDL levels .

Thyroid Function Assessment

In clinical research, D-Thyroxine can be used to assess thyroid function. The Murphy-Pattee total T4 determination applied to blood samples after the last dose of Dextrothyroxine helps in evaluating the adequacy of treatment for hypothyroidism . This application is crucial for understanding the thyroid hormone levels required for correcting hypothyroidism.

Metabolic Rate Studies

D-Thyroxine has been shown to stimulate the metabolic rate. Research comparing Dextrothyroxine and Levothyroxine in hypothyroid patients found that both compounds similarly lowered serum TSH and stimulated the metabolic rate . This finding is significant for studies focused on metabolic processes and energy expenditure.

Thyroid Hormone Synthesis Research

D-Thyroxine is synthesized via the iodination of tyrosines and the coupling of iodotyrosines in the thyroglobulin . Its release from thyroglobulin by proteolysis and secretion into the blood is a critical area of study for understanding thyroid hormone synthesis and regulation.

Endocrine Disorders

The interaction between vitamin D and thyroid function involves D-Thyroxine as it is necessary for the normal functioning of the thyroid gland . Research in this field explores the risk factors for developing thyroid disorders, including autoimmune thyroid diseases and thyroid cancer.

Pharmacodynamics and Mechanism of Action

The pharmacodynamics of D-Thyroxine, particularly its antihyperlipidemic action, is a significant area of research. Understanding its mechanism of action, which involves stimulating LDL formation and increasing LDL catabolism, is crucial for developing targeted therapies .

Thyroid Receptor Binding Studies

D-Thyroxine binds to thyroid receptors and acts as a substrate to iodide peroxidase. This property is essential for studies investigating the genomic and non-genomic functions of thyroid hormones, including cellular growth, embryonic development, differentiation, metabolism, and proliferation .

Mécanisme D'action

Target of Action

D-Thyroxine, also known as Dextrothyroxine, primarily targets the liver . It stimulates the formation of low-density lipoprotein (LDL) and increases the catabolism of LDL . It also binds to thyroid receptors and acts as a substrate to iodide peroxidase . The most important target tissues of thyroid hormones are the central nervous system, the cardiovascular system, and the skeleton .

Mode of Action

It is known to act in the liver to stimulate the formation of ldl and, to a much greater extent, increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . D-Thyroxine has no significant effect on high-density lipoproteins (HDL) .

Biochemical Pathways

D-Thyroxine affects various biochemical pathways. It is involved in the metabolism of carbohydrates, lipids, and proteins in several target tissues . Hyperthyroidism induced by D-Thyroxine leads to a hyper-metabolic state characterized by increased resting energy expenditure, reduced cholesterol levels, increased lipolysis, and gluconeogenesis . Conversely, hypothyroidism induces a hypo-metabolic state characterized by reduced energy expenditure, increased cholesterol levels, reduced lipolysis, and gluconeogenesis .

Pharmacokinetics

The pharmacokinetic properties of D-Thyroxine are similar to those of Levothyroxine . It is absorbed in the gastrointestinal tract and distributed throughout the body, particularly in the liver, where it exerts its primary effects . The compound is metabolized in the liver and excreted in the bile . The bioavailability of D-Thyroxine can be influenced by factors such as diet and the presence of certain medications .

Result of Action

The primary result of D-Thyroxine’s action is a reduction in serum cholesterol and LDL levels . This is achieved through the stimulation of LDL formation and increased catabolism of LDL in the liver . Additionally, D-Thyroxine can exert a broad spectrum of stimulatory effects on cell metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-Thyroxine. For instance, lifestyle factors such as smoking, body mass index (BMI), and iodine intake can affect thyroid hormone levels and thus the action of D-Thyroxine . Moreover, exposure to certain pollutants and chemicals can alter thyroid function, potentially influencing the effectiveness of D-Thyroxine .

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199000 | |

| Record name | Dextrothyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dextrothyroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.98e-03 g/L | |

| Record name | Dextrothyroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dextrothyroxine is a antihyperlipidemic. The mechanism of action is not completely understood, but dextrothyroxine apparently acts in the liver to stimulate formation of low-density lipoprotein (LDL) and, to a much greater extent, to increase catabolism of LDL. This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, with a resulting reduction in serum cholesterol and LDL. Dextrothyroxine has no significant effect on high-density lipoproteins (HDL). Inherently, it will also bind to thyroid receptors and as it is a prohormone, it will bind as a substrate to iodide peroxidase. | |

| Record name | Dextrothyroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Dextrothyroxine | |

CAS RN |

51-49-0, 137-53-1 | |

| Record name | D-Thyroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrothyroxine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrothyroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextrothyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextrothyroxine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTROTHYROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9K63FION | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dextrothyroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235-236 °C, 235 - 236 °C | |

| Record name | Dextrothyroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextrothyroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

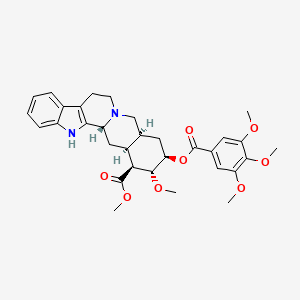

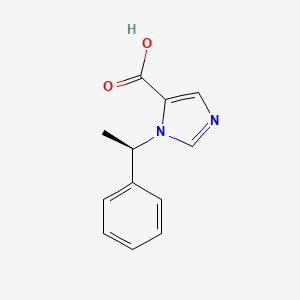

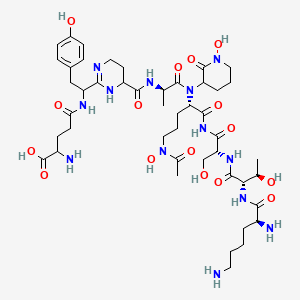

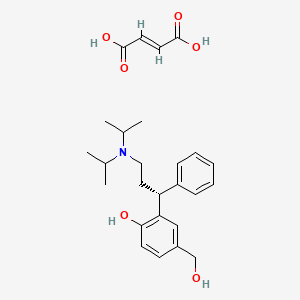

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does D-thyroxine interact with the thyroid axis?

A: D-thyroxine, despite its lower potency compared to L-thyroxine, effectively suppresses thyroid-stimulating hormone (TSH) secretion from the pituitary gland. [, ] This suppression occurs even at doses that don't significantly impact the basal metabolic rate. [, ] This suggests D-thyroxine might directly interact with pituitary receptors, although its binding affinity to these receptors is lower than that of L-thyroxine. [, ]

Q2: Does D-thyroxine impact lipoprotein profiles?

A: Research indicates D-thyroxine primarily lowers the Sf° 0–20 lipoprotein class, similar to other thyroid-active substances. [] Additionally, it reduces levels of the major high-density lipoprotein class HDL-3. [, ] This effect on lipoproteins contributes to its cholesterol-lowering action.

Q3: What is the significance of D-thyroxine's greater concentration in the liver?

A: Following administration, D-thyroxine is cleared from the blood more rapidly than L-thyroxine and concentrates to a greater extent in the liver and kidney. [] This difference in distribution, particularly the higher concentration in the liver, could contribute to its more pronounced impact on cholesterol metabolism. [, ]

Q4: Has D-thyroxine been explored as a treatment for hypercholesterolemia?

A: Yes, several studies have investigated D-thyroxine as a potential treatment for hypercholesterolemia. [, , , , , , ] While it effectively lowers serum cholesterol levels in many patients, its use has been hampered by potential cardiac side effects, especially at higher doses. [, , , , ]

Q5: Are there any concerns regarding the long-term use of D-thyroxine?

A: The long-term safety and efficacy of D-thyroxine remain unclear. [, , ] Studies have highlighted potential adverse effects on glucose tolerance and cardiac health, warranting caution in its long-term use, particularly in patients with pre-existing heart conditions. [, , , ]

Q6: Can D-thyroxine be used in patients with hypothyroidism?

A: While D-thyroxine can lower cholesterol in hypothyroid individuals, it doesn't effectively correct hypothyroidism compared to L-thyroxine. [, ] Higher doses are needed for metabolic effects, and monitoring D-thyroxine serum levels is crucial. [, ]

Q7: What are the potential adverse effects associated with D-thyroxine?

A: D-thyroxine has been linked to several adverse effects, including: * Increased risk of angina and other cardiac events [, , ] * Decreased glucose tolerance [, ]* Potential for liver damage [] * Interactions with anticoagulants []

Q8: Can D-thyroxine be used safely with other medications?

A: D-thyroxine can interact with other medications, notably anticoagulants like warfarin and dicumarol, potentially increasing the risk of bleeding. [, , ] Careful monitoring and dose adjustments are crucial when co-administering these drugs.

Q9: Are there specific patient populations where D-thyroxine use is not recommended?

A: D-thyroxine is generally not recommended for patients with: * Pre-existing heart disease, especially angina [, , ]* Diabetes mellitus []* Liver disease []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.